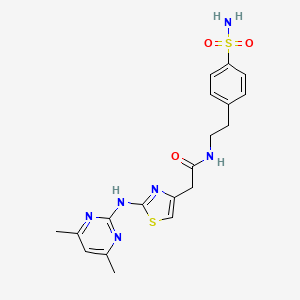![molecular formula C12H16Cl3N B2802540 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060008-02-6](/img/structure/B2802540.png)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It appears to be related to Sertraline Hydrochloride1, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class1. However, specific information about this compound is limited and it may not have been fully studied or characterized.
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in drug discovery and is often used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. However, the specific synthesis process for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as LC-MS and NMR3. However, specific structural data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available. The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom2, and a dichlorophenyl group4.
Chemical Reactions Analysis
The chemical reactions involving “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, compounds containing a pyrrolidine ring are known to undergo a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is involved in various synthesis and chemical property studies. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride by condensation, N-alkylation, and hydrolysis shows its utility in creating complex molecules with high purity suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, the compound has been utilized in the synthesis of 3,4-Dichlorophenylhydrazine hydrochloride, demonstrating its importance in the creation of specialized chemical entities (Li Wei-guo, 2012).
Chemical Interaction and Cocrystallization
Research on chemical interactions and cocrystallization involving compounds related to 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride, such as studies on cocrystals of 2,6-dichloroaniline and 2,6-dichlorophenol, reveals the capacity of dichlorophenyl compounds to form definite synthon motifs leading to complex crystal-packing arrangements (Valeska Gerhardt & M. Bolte, 2015). These studies showcase the structural versatility and potential applications of such compounds in material science.
Antidepressant Synthesis
The compound's structural framework is also pivotal in pharmaceutical synthesis, such as the improved industrial synthesis of the antidepressant sertraline hydrochloride. This synthesis showcases the compound's role in creating pharmacologically active agents, highlighting its importance in medicinal chemistry (Krisztina Vukics et al., 2002).
Metabolic Studies
Furthermore, metabolic studies of related compounds, like the identification of urinary metabolites of clemastine after oral administration to man, indicate the compound's relevance in understanding the metabolic fate of pharmaceuticals in the body (Man-Ho Choi et al., 1999). These studies are crucial for drug development and safety evaluation.
Corrosion Inhibition
Research on thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution demonstrates the potential application of related dichlorophenyl compounds in industrial settings, highlighting their utility beyond the pharmaceutical and chemical synthesis realms (M. Yadav et al., 2015).
Safety And Hazards
The safety and hazards associated with “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, related compounds such as Sertraline Hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation5.
Direcciones Futuras
The future directions for research on “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” could include further characterization of its physical and chemical properties, determination of its synthesis process, and investigation of its potential biological activities and applications. However, specific future directions are not readily available in the literature.
Please note that this information is based on the available literature and may not be fully accurate or complete. Further research and consultation with experts in the field may be necessary for a more comprehensive understanding of this compound.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFXPWKVOUXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)


![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)


![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)